molecular formula C15H21N B12606799 3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine CAS No. 646450-05-7

3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine

Cat. No.: B12606799
CAS No.: 646450-05-7
M. Wt: 215.33 g/mol
InChI Key: YYPHXKMHPSAIAU-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a phenylprop-2-en-1-yl group and a methyl group on the piperidine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylprop-2-en-1-ylamine with 3-methylpiperidine under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process. Purification of the product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with GABAergic and dopaminergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine is unique due to the presence of both a phenylprop-2-en-1-yl group and a methyl group on the piperidine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

646450-05-7

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

3-methyl-1-(3-phenylprop-2-enyl)piperidine

InChI

InChI=1S/C15H21N/c1-14-7-5-11-16(13-14)12-6-10-15-8-3-2-4-9-15/h2-4,6,8-10,14H,5,7,11-13H2,1H3

InChI Key

YYPHXKMHPSAIAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC=CC2=CC=CC=C2

Origin of Product

United States

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